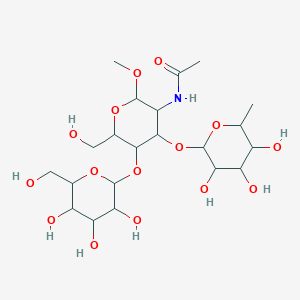

Lewis X Trisaccharide, Methyl Glycoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lewis X Trisaccharide, Methyl Glycoside is a biochemical reagent widely used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

准备方法

The synthesis of Lewis X Trisaccharide, Methyl Glycoside involves several key steps. One common method is the condensation of a glycosyl donor with a glycosyl acceptor. For example, the imidate glycosyl donor can be condensed with a trisaccharide glycosyl acceptor to form the desired product . The reaction conditions typically involve the use of promoters such as potassium carbonate in acetone, and the reaction is carried out under controlled temperatures to ensure the formation of the glycosidic bond .

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production and purification processes .

化学反应分析

Lewis X Trisaccharide, Methyl Glycoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as periodic acid, leading to the cleavage of glycosidic bonds and formation of aldehyde groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, converting aldehyde groups to alcohols.

Substitution: Substitution reactions involve the replacement of functional groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include sodium borohydride for reduction, periodic acid for oxidation, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Synthesis of Lewis X Trisaccharide, Methyl Glycoside

The synthesis of Lewis X trisaccharide and its analogues has been extensively studied to understand their structural properties and biological functions. The synthesis typically involves glycosylation reactions using specific donors and acceptors. For instance, a study detailed the creation of Lewis X analogues where glucose and rhamnose replaced N-acetylglucosamine and fucose, respectively. This was achieved through a strategy that utilized lactoside derivatives as disaccharide acceptors, allowing for the production of anomerically pure trisaccharides .

Lewis X trisaccharide is known for its role in cell adhesion processes. It acts as a ligand for selectins, which are cell adhesion molecules that play a crucial role in inflammation and immune response. The binding affinity of Lewis X to selectins has made it a target for therapeutic interventions aimed at modulating inflammatory responses .

Anti-inflammatory Properties

Research indicates that Lewis X trisaccharide can inhibit the interaction between leukocytes and endothelial cells, potentially reducing inflammation. This property has implications for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Cancer Research

In cancer biology, Lewis X is implicated in tumor progression and metastasis due to its involvement in cell signaling pathways. Its analogues are being investigated as potential anti-cancer agents by disrupting the interactions between cancer cells and the surrounding microenvironment .

Analytical Techniques

The analysis of Lewis X trisaccharide and its methyl glycosides often employs advanced techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, studies utilizing electrospray ionization mass spectrometry have elucidated the fragmentation mechanisms of these compounds, providing insights into their structural characteristics .

Immunogenicity Studies

A notable case study involved the use of Lewis X trisaccharide as a soluble antigen in binding experiments with anti-Lewis X antibodies. The results demonstrated that modified forms of this trisaccharide could serve as effective immunogens, potentially leading to the development of vaccines targeting specific cancers .

Glycobiology Research

Another significant application is in glycobiology research where Lewis X trisaccharides are used to study carbohydrate-protein interactions. These studies help unravel the complexities of glycan-mediated biological processes, contributing to our understanding of various diseases .

Data Table: Summary of Key Findings

作用机制

The mechanism of action of Lewis X Trisaccharide, Methyl Glycoside involves its interaction with specific molecular targets, such as proteins that recognize glycan structures. These interactions can influence various biological pathways, including cell signaling and immune responses. The compound’s effects are mediated through the binding of its glycan moiety to protein receptors, leading to downstream biological effects .

相似化合物的比较

Lewis X Trisaccharide, Methyl Glycoside is unique due to its specific glycan structure, which distinguishes it from other similar compounds. Some similar compounds include:

Lewis A Trisaccharide, Methyl Glycoside: Similar in structure but differs in the arrangement of glycan units.

Lewis Y Trisaccharide, Methyl Glycoside: Another related compound with a different glycan configuration.

Sialyl this compound: Contains an additional sialic acid residue, altering its biological properties.

These compounds share similarities in their glycan structures but differ in their specific configurations and biological activities, highlighting the uniqueness of this compound.

生物活性

Lewis X Trisaccharide, Methyl Glycoside (also referred to as Lewis X methyl glycoside) is a significant compound in glycobiology, known for its biological activities, particularly in immunology and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Structure and Properties

This compound has the molecular formula C21H37NO15 and a molecular weight of 543.52 g/mol. Its structure includes multiple hydroxyl groups and a methoxy group, which contribute to its reactivity and biological activity. The compound primarily functions as an O-glycoside involved in the formation of glycosidic bonds, essential for various biological processes such as cell adhesion and signaling.

Target Interaction:

Lewis X Trisaccharide primarily interacts with selectins, a family of cell adhesion molecules that play a crucial role in mediating cell-cell interactions during immune responses and inflammation.

Mode of Action:

The binding of Lewis X Trisaccharide to selectins modulates their activity, leading to potential anti-inflammatory effects. This interaction can inhibit tumor progression by interfering with the adhesion of tumor cells to endothelial cells, thereby preventing metastasis.

Biochemical Pathways:

As an O-glycoside, Lewis X Trisaccharide participates in various metabolic pathways and interacts with enzymes and other biomolecules. It has been noted for its role in influencing gene expression related to immune responses and inflammation .

Pharmacokinetics

Lewis X Trisaccharide is expected to be metabolized by glycosidases, similar to other glycosides. Its pharmacokinetic profile is influenced by environmental factors, including the presence of other molecules that may compete for binding sites on selectins.

Table 1: Summary of Biological Activities

Case Study: Cancer Research

In a study investigating the role of Lewis X Trisaccharide in cancer biology, researchers found that it significantly inhibited the adhesion of cancer cells to endothelial cells in vitro. This effect was attributed to its competitive binding with selectins, demonstrating its potential as a therapeutic agent in preventing metastasis .

Synthesis and Derivatives

The synthesis of Lewis X Trisaccharide involves several methods that enhance its biological activity or solubility. For instance, modifications such as fucosylation or galactosylation have been shown to improve its binding affinity to selectins, thereby enhancing its therapeutic potential .

属性

IUPAC Name |

N-[6-(hydroxymethyl)-2-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWUCRJWBOBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。